Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-
Brand Name: Vulcanchem
CAS No.: 784183-53-5
VCID: VC18439481
InChI: InChI=1S/C9H7F3INO/c1-5-2-3-7(6(13)4-5)14-8(15)9(10,11)12/h2-4H,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H7F3INO
Molecular Weight: 329.06 g/mol

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-

CAS No.: 784183-53-5

Cat. No.: VC18439481

Molecular Formula: C9H7F3INO

Molecular Weight: 329.06 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro- - 784183-53-5

Specification

CAS No. 784183-53-5
Molecular Formula C9H7F3INO
Molecular Weight 329.06 g/mol
IUPAC Name 2,2,2-trifluoro-N-(2-iodo-4-methylphenyl)acetamide
Standard InChI InChI=1S/C9H7F3INO/c1-5-2-3-7(6(13)4-5)14-8(15)9(10,11)12/h2-4H,1H3,(H,14,15)
Standard InChI Key DZNFDYLOBOIWCO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)I

Introduction

Chemical Identity

PropertyDetails
IUPAC NameAcetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-
Molecular FormulaC9H7F3INO
Molecular Weight329.06 g/mol
PubChem CID532131
SMILES NotationCC1=C(C=C(C=C1I)NC(=O)C(F)(F)F)
InChIKeyDZNFDYLOBOIWCO-UHFFFAOYSA-N

The compound features a trifluoromethyl group attached to the acetamide structure and an iodine atom on the aromatic ring. These functional groups contribute to its reactivity and potential biological activity.

Visualization

The structure can be represented in both 2D and 3D formats for computational modeling or docking studies.

Synthesis

The synthesis of Acetamide, N-(2-iodo-4-methylphenyl)-2,2,2-trifluoro-, typically involves:

  • Aromatic Substitution Reactions: The introduction of iodine into the aromatic ring via electrophilic iodination.

  • Amidation Reaction: Coupling of the iodinated aromatic amine with trifluoroacetic acid derivatives to form the trifluoroacetamide group.

These steps require precise control over reaction conditions to ensure high yield and purity.

Pharmaceutical Research

The compound's trifluoromethyl group (CF3-CF_3) is known to enhance metabolic stability and bioavailability in drug molecules. The iodine substituent may serve as a precursor for radiolabeling in imaging studies.

Chemical Intermediates

Acetamide derivatives are often used as intermediates in synthesizing more complex molecules with antimicrobial, anticancer, or anti-inflammatory properties.

Biological Activity

While specific biological activities for this compound are not reported directly, similar acetamide derivatives have demonstrated:

  • Antimicrobial activity against resistant pathogens.

  • Potential anticancer properties through enzyme inhibition or apoptosis induction.

Computational Studies

Molecular docking studies can predict interactions with biological targets such as enzymes or receptors.

Challenges

  • Limited availability of experimental data on toxicity and pharmacokinetics.

  • Synthesis complexity due to multiple functional groups requiring selective reactivity.

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